molecular formula C16H9NO6 B1667594 Aristolochic acid II CAS No. 475-80-9

Aristolochic acid II

Cat. No. B1667594
CAS RN: 475-80-9
M. Wt: 311.24 g/mol
InChI Key: MEEXETVZNQYRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aristolochic Acid II (AA-II) is a naturally occurring compound found in plants of the Aristolochiaceae family . It is structurally similar to Aristolochic Acid I (AA-I), with the only difference being the methoxy group at C8 . It is one of the most abundant secondary metabolites produced in leaves, roots, and stems of these plants .


Synthesis Analysis

The total synthesis of the dA and dG adducts derived from AA-II has been described . These adducts were incorporated site-specifically into DNA oligomers and the spliced modified oligomers were transfected into mouse embryonic fibroblasts for further analysis .


Molecular Structure Analysis

AA-II was separated and identified within milliseconds using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . The separation was based on the difference in their ion mobility (K0), and identification was based on their K0 values, m/z, and product ions from MS/MS .


Chemical Reactions Analysis

The metabolic activation of AA-II has been investigated . In vitro metabolism studies indicated that AA-II was metabolized to N-hydroxyaristolactam, which could either be reduced to aristolactams or rearranged to 7-hydroxyaristolactams via the Bamberger rearrangement .


Physical And Chemical Properties Analysis

The octanol–water partition coefficients (Kow) of AA-II were determined using the traditional shake-flask method as a function of pH and ionic strength . The results show that the apparent Kow decreased by approximately four orders of magnitude as pH increased from 2 to 9 .

Scientific Research Applications

1. Action on Potassium Channels

Aristolochic acid (AristA) is found in plants used in traditional medicines for pain treatment. A study by Veale and Mathie (2016) investigated the action of AristA on TREK and TRESK, which are potassium (K2P) channels and potential therapeutic targets in pain. They also explored its effects on TASK‐2 (K2P5.1) channels, related to Balkan endemic nephropathy (BEN), a renal disease associated with AristA consumption. The study reveals AristA as a regulator of K2P channels (Veale & Mathie, 2016).

2. Research Trends and Future Directions

A bibliometric analysis by Zhou et al. (2019) reviewed the evolution of research on aristolochic acids over 60 years. The study provides insights into the trends and future directions of aristolochic acid research, including its antitumor efficacy and immune activity. This comprehensive analysis is crucial for shaping future research in this field (Zhou et al., 2019).

3. Toxicity and Mutagenicity Studies

Research by Schmeiser, Scherf, and Wiessler (1991) on aristolochic acids in rats and mice demonstrated mutagenic effects and the induction of tumors. This study emphasized the toxic and carcinogenic potential of aristolochic acid II, particularly in its role in inducing mutations in the c-Ha-ras gene in thin-tissue sections of tumors (Schmeiser, Scherf, & Wiessler, 1991).

4. DNA Interaction and Carcinogenic Potential

A study by Pfau, Schmeiser, and Wiessler (1991) explored the interaction of aristolochic acid II with DNA, identifying a major DNA adduct. This research provided insights into the metabolic activation mechanism of aristolochic acid II and its carcinogenic potential (Pfau, Schmeiser, & Wiessler, 1991).

5. Pharmacokinetics and Detection in Herbal Products

Kuo et al. (2010) developed an ultra-high-pressure liquid chromatography-tandem mass spectrometry method for determining aristolochic acid II in herbal products and biological fluids. This study is crucial for understanding the pharmacokinetics and ensuring the safety of herbal products containing aristolochic acid II (Kuo et al., 2010).

Safety And Hazards

AA-II has been identified as a potential nephrotoxin and mutagen . It has been associated with a high prevalence of kidney disease accompanied by urothelial carcinoma in female patients ingesting slimming pills .

Future Directions

Despite several warnings on the toxic effects of AA-II by the US Food and Drug Administration and the regulatory authorities of some other countries, AA-related adverse events still occur, especially in the Asian and Balkan regions . Therefore, more strict precautions should be taken to protect the public from AA exposure .

properties

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197166
Record name Aristolochic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolochic acid II

CAS RN

475-80-9
Record name Aristolochic acid II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolochic acid II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARISTOLOCHIC ACID II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Aristolochic acid II
Reactant of Route 2
Aristolochic acid II
Reactant of Route 3
Aristolochic acid II
Reactant of Route 4
Aristolochic acid II
Reactant of Route 5
Aristolochic acid II
Reactant of Route 6
Aristolochic acid II

Citations

For This Compound
709
Citations
YH Yeh, YT Lee, HS Hsieh, DF Hwang - Food and chemical toxicology, 2008 - Elsevier
… aristolochic acid and aristolochic acid-II. Pathological examination … aristolochic acid-II. The aristolochic acid exhibited significant toxicity, and the short-term toxicity of aristolochic acid-II …
Number of citations: 27 www.sciencedirect.com
M Tian, H Tanaka, MY Shang, S Karashima… - The American Journal …, 2008 - World Scientific
Aristolochic acid-II (AA-II) conjugated with bovine serum albumin (BSA) was used as an antigen for immunizing BALB/c mice. Isolated splenocytes from the immunized mice were fused …
Number of citations: 32 www.worldscientific.com
G Xing, X Qi, M Chen, Y Wu, J Yao, L Gong… - … /Genetic Toxicology and …, 2012 - Elsevier
Aristolochic acid (AA) is known to be a potent mutagen and carcinogen. Aristolochic acid I (AAI) and aristolochic acid II (AAII), the two major components of AA, differ from each other by …
Number of citations: 39 www.sciencedirect.com
S Attaluri, RR Bonala, IY Yang, MA Lukin… - Nucleic acids …, 2010 - academic.oup.com
Aristolochic acids I and II (AA-I, AA-II) are found in all Aristolochia species. Ingestion of these acids either in the form of herbal remedies or as contaminated wheat flour causes a dose-…
Number of citations: 77 academic.oup.com
J Michl, MJ Ingrouille, MSJ Simmonds… - Natural product …, 2014 - pubs.rsc.org
… In this study, aristolochic acid II 2 was also found to be the more active compound. The higher mutagenicity of aristolochic acid II 2 could be confirmed in vivo. Aristolochic acid II 2 …
Number of citations: 131 pubs.rsc.org
T Seto, T Hamano, H Shioda… - Journal of Health Science, 2002 - jstage.jst.go.jp
… Herein reported are the detection methods of Aristolochic acid I (AA-I) and aristolochic acid II (AA-II), nephrotoxic components of the Aristolochia plants in Aristolochiaceae, in the Kampo …
Number of citations: 23 www.jstage.jst.go.jp
W Pfau, HH Schmeiser, M Wiessler - Chemical research in …, 1991 - ACS Publications
Aristolochic acid II (AAII), one of the major components of the carcinogenic plant extract aristolochic acid, is known to be mutagenic and to form DNA adducts in vitro and in vivo. The …
Number of citations: 70 pubs.acs.org
G Krumbiegel, J Hallensleben, WH Mennicke… - Xenobiotica, 1987 - Taylor & Francis
1. After oral administration of aristolochic acid I (AAI) and aristolochic acid II (AAII) to rats, the following metabolites were isolated from the urine and their structures elucidated: …
Number of citations: 145 www.tandfonline.com
C Zhang, X Wang, M Shang, J Yu, Y Xu… - Biomedical …, 2006 - Wiley Online Library
… ) 0.386–38.6 for aristolochic acid Va, 0.632–63.2 for aristolochic acid IVa, 0.200–20.0 for 9-hydroxy aristolochic acid I, 0.352–35.2 for aristololactam II, 0.296–29.6 for aristolochic acid II, …
Q Liu, Q Wang, X Yang, X Shen, B Zhang - Toxicology letters, 2009 - Elsevier
… In order to investigate the role of the nitro group in AA-mediated cytotoxicity, the effects of denitroaristolochic acid II (dN-AAII), aristolochic acid II (AAII) and aristolochic acid I (AAI) on …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.